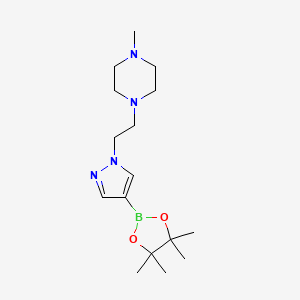

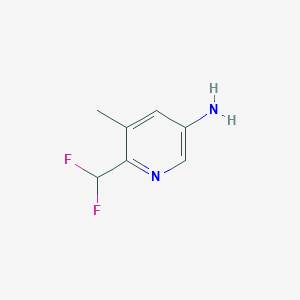

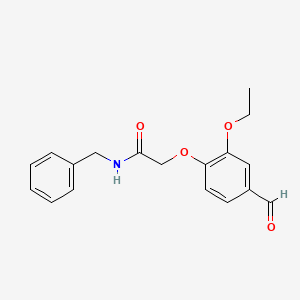

6-(Difluoromethyl)-5-methylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of interest in recent years. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis

Difluoromethylation reactions have been studied extensively. These reactions involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been used to construct C (sp3)–CF2H bonds .Scientific Research Applications

Organometallic Chemistry Applications

A study by Noor, Schwarz, and Kempe (2015) explored the synthesis of low-valent aminopyridinato chromium methyl complexes via both reductive alkylation and oxidative addition. Their work sheds light on the potential of aminopyridines in organometallic frameworks, offering pathways to novel organometallic complexes with potential catalytic and material science applications (Noor, Schwarz, & Kempe, 2015).

Heterocyclic Chemistry Innovations

The reactivity of perfluoro-2-methylpent-2-ene with aromatic amines, including aminopyridines, to yield various fused pyridines, ketenimines, or enamines was investigated by Flowers et al. (1974). This study illustrates the versatility of aminopyridines in constructing complex heterocyclic structures, which are essential in pharmaceutical chemistry and material science (Flowers, Haszeldine, Owen, & Thomas, 1974).

Material Science and Sensitization Effects

Simon J. A. Pope and colleagues (2005) demonstrated the metal-to-ligand charge-transfer sensitization of near-infrared emitting lanthanides in trimetallic arrays involving aminopyridines. Their research contributes to the development of new materials for optical applications, highlighting the role of aminopyridines in enhancing the luminescent properties of lanthanides (Pope, Coe, Faulkner, & Laye, 2005).

Environmental and Green Chemistry

Q. Feng and colleagues (2010) presented an electrocatalytic carboxylation method of 2-amino-5-bromopyridine with CO2 in an ionic liquid to synthesize 6-aminonicotinic acid. This work not only showcases the environmental applications of aminopyridines in utilizing CO2 as a carbon source but also emphasizes the importance of green chemistry approaches in synthesis (Feng, Huang, Liu, & Wang, 2010).

Advanced Membrane Technology

Liu et al. (2012) reported on the development of novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment. By incorporating sulfonated aromatic diamine monomers into the membrane structure, they achieved enhanced hydrophilicity and dye rejection capabilities, demonstrating the potential of aminopyridines in water purification technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Mechanism of Action

Future Directions

Difluoromethylation is a field of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years have been summarized, focusing on the design and catalytic mechanism as well as on the representative outcomes and applications .

properties

IUPAC Name |

6-(difluoromethyl)-5-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c1-4-2-5(10)3-11-6(4)7(8)9/h2-3,7H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREAQVAKWNCNCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1806766-70-0 |

Source

|

| Record name | 6-(difluoromethyl)-5-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

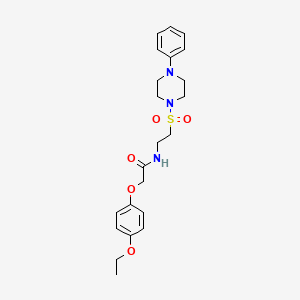

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine](/img/structure/B2684113.png)

![N~2~-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2684117.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2684118.png)

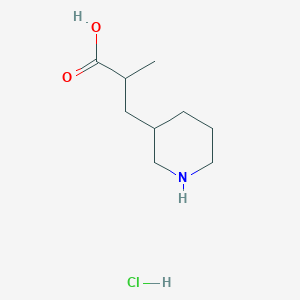

![2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B2684120.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2684122.png)